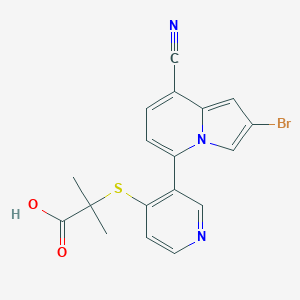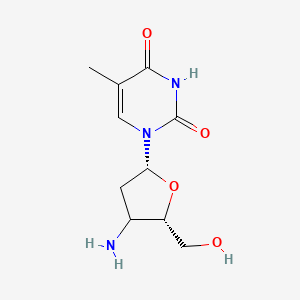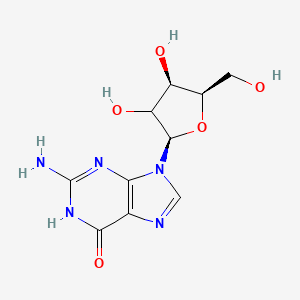![molecular formula C26H24N6O3 B12395191 3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of structural elements, including an indene, pyrimidine, isoindole, and piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: This involves the condensation of suitable amines with carbonyl compounds, followed by cyclization.
Construction of the Isoindole Core: This step often involves the use of phthalic anhydride derivatives and amines under high-temperature conditions.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
Indene Derivatives: Compounds containing the indene moiety, such as indanone and indene itself.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which are nucleobases found in DNA.
Isoindole Derivatives: Compounds such as phthalimide and isoindoline.
Uniqueness
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
特性
分子式 |
C26H24N6O3 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H24N6O3/c33-23-10-9-21(24(34)31-23)32-14-19-18(25(32)35)5-2-6-20(19)29-22-11-12-27-26(30-22)28-17-8-7-15-3-1-4-16(15)13-17/h2,5-8,11-13,21H,1,3-4,9-10,14H2,(H,31,33,34)(H2,27,28,29,30) |
InChIキー |
KCIIVRZRNLZKQA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=NC=CC(=N3)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
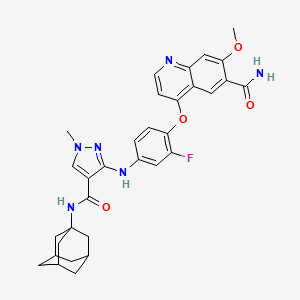
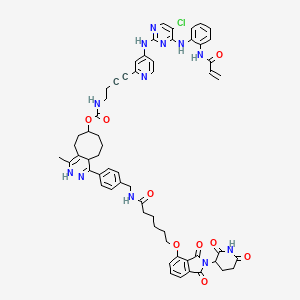



![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
